2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol, also known by its chemical formula , is a compound that falls under the category of amino alcohols. The compound is characterized by the presence of both an amino group and a hydroxyl group, which are responsible for its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry. Its CAS number is 1270477-85-4, and it has been classified as a potentially hazardous substance due to its chemical properties .
The synthesis of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol can be achieved through several methods, primarily involving the reaction of appropriate starting materials. One common approach includes the nucleophilic substitution reaction where a fluorinated aromatic compound reacts with an amine in the presence of a suitable solvent and catalyst.
The molecular structure of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol features:
The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical for amino alcohols, including:
During these reactions, factors such as temperature, solvent choice, and concentration play crucial roles in determining yield and selectivity.
The mechanism of action for 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol primarily revolves around its interaction with biological targets. The hydroxyl group enhances its ability to form hydrogen bonds with biological macromolecules, while the amino group facilitates interactions with acidic sites.
The primary applications of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol include:
The strategic disconnection of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol reveals two principal synthons: a 2-fluoro-3-methylbenzaldehyde derivative and a nitrogen-containing C1 synthon. The orthogonal positioning of the fluorine (ortho) and methyl (meta) substituents on the aromatic ring necessitates careful precursor selection to avoid undesirable electronic or steric effects during C-N bond formation. The most viable retrosynthetic pathways converge on two key intermediates:
Table 1: Retrosynthetic Analysis Strategies for 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol
Disconnection Site | Synthons Generated | Key Intermediate | Strategic Advantages |
---|---|---|---|
C-N bond | 2'-Fluoro-3'-methylacetophenone + Ammonia | α-Aminoketone | Compatible with catalytic asymmetric hydrogenation; avoids cyanide handling |
Cβ-OH bond | 2-Fluoro-3-methylbenzaldehyde + HCN | Cyanohydrin | Enables enantioselective cyanation; stepwise reduction control |
Cα-Cβ bond | 2-(Bromomethyl)-1-fluoro-3-methylbenzene + Formamide | N-Protected aminomethyl synthon | Umpolung strategy; requires chiral resolution |
The meta-methyl substituent necessitates regioselective functionalization strategies during precursor synthesis. Directed ortho-metalation (DoM) using the fluorine atom as a directing group enables selective lithiation at C2, followed by electrophilic quenching to install the methyl group at C3. This approach circumvents issues of regioisomer formation encountered in classical Friedel-Crafts acylations [3].
Biocatalytic Reduction: Microbial reductases demonstrate exceptional stereocontrol with this substrate. Hansenula polymorpha SC 13845 expresses an NADP-dependent (R)-reductase that reduces the corresponding α-aminoketone precursor to (R)-2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol with >97% ee and >60% yield at laboratory scale. The recombinant form expressed in E. coli achieves 99.9% ee at 50 g/L substrate concentration by coupling with glucose dehydrogenase (GDH) for NADPH regeneration [4]. Conversely, Pseudomonas putida SC 16269 delivers the (S)-enantiomer via an NAD-dependent (S)-reductase, achieving >99.8% ee when coupled with formate dehydrogenase (FDH) for cofactor recycling.
Oxazaborolidine-Catalyzed Reduction: Corey-Bakshi-Shibata (CBS) catalysis provides a chemical alternative to biocatalysis. Using 10 mol% (S)-Me-CBS catalyst with borane-dimethylsulfide complex, the prochiral ketone undergoes reduction to furnish the (R)-alcohol in 92% ee at -40°C. The ortho-fluorine substituent marginally enhances enantioselectivity (Δ5-7% ee) compared to non-fluorinated analogs due to secondary binding interactions with the oxazaborolidine oxygen [2]. Optimization studies reveal that tert-butyl methyl ether (MTBE) as solvent improves catalyst stability and enantioselectivity over THF.
Asymmetric Transfer Hydrogenation: Noyori-Ikariya catalysts [(R,R)-TsDPEN RuCl(p-cymene)] effect dynamic kinetic resolution of in-situ generated α-amino imines. Using azeotropic formic acid-triethylamine as hydrogen donor, the reaction proceeds at ambient temperature to deliver the (R,R)-diamine product with 88% ee, which undergoes acid hydrolysis to the target amino alcohol [3].
Table 2: Performance Comparison of Enantioselective Methods
Methodology | Catalyst/Enzyme | Optimal Conditions | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|---|
Biocatalytic reduction | (R)-Reductase (H. polymorpha) | pH 7.0, 30°C, GDH/NADPH | 99.9 | >98 | Industrial (>100g/L) |
Biocatalytic reduction | (S)-Reductase (P. putida) | pH 6.5, 25°C, FDH/NADH | 99.8 | >98 | Industrial (>100g/L) |
CBS reduction | (S)-Me-CBS/BH₃·SMe₂ | -40°C, MTBE, 10 mol% | 92 | 85 | Laboratory (<10g) |
Transfer hydrogenation | (R,R)-TsDPEN RuCl(p-cymene) | HCO₂H/Et₃N, rt, 0.5 mol% | 88 | 78 | Laboratory (<5g) |
Industrial Bioprocesses: Large-scale synthesis prioritizes biocatalytic routes using immobilized recombinant E. coli co-expressing ketoreductase and cofactor regeneration enzymes. Fed-batch processes maintain substrate concentration ≤50g/L to prevent inhibition, achieving space-time yields of 8.2 g/L/day. Continuous extraction using resin adsorption enables product removal without cell disruption, improving volumetric productivity 2.3-fold over batch processes [4]. Economic analysis reveals enzyme costs contribute <15% to total production expenses at >100kg scale due to enzyme recyclability (>15 cycles).
Laboratory Methods: Academic routes favor chemical catalysis for rapid access. CBS reduction provides the (R)-enantiomer in 85% isolated yield on 1-5g scale within 4h, while asymmetric transfer hydrogenation offers air-stable operation without specialized equipment. Chiral auxiliary approaches (e.g., Evans oxazolidinones) deliver >99% de but require stoichiometric reagents, making them cost-prohibitive beyond gram-scale .
Table 3: Scalability Assessment of Synthetic Methodologies
Parameter | Industrial Biocatalysis | Laboratory CBS Reduction | Laboratory Transfer Hydrogenation |
---|---|---|---|
Typical Scale | 100g - 100kg | 1mg - 10g | 10mg - 5g |
Cycle Time | 24-48h | 2-4h | 6-12h |
Capital Cost | High (bioreactor, DSP) | Low (flask reactor) | Low (autoclave) |
Environmental Factor (E) | 7-12 | 35-50 | 18-25 |
Stereocontrol | >99.8% ee | 90-92% ee | 85-88% ee |
Key Limitation | Substrate/product inhibition | Borane handling hazards | Ruthenium residue in product |
Hybrid approaches have emerged where initial route scouting employs chemical catalysis (1-10g scale), followed by transition to enzymatic processes for pilot-scale campaigns. The ortho-fluorine substituent demonstrates negligible toxicity toward microbial reductases, enabling direct technology transfer from non-fluorinated systems [3] [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3